molecular formula C9H7F2NO2 B11902875 (4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol

(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol

Cat. No.: B11902875
M. Wt: 199.15 g/mol
InChI Key: ZFASFKGHQYCTOC-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a difluoromethyl group and a methanol group attached to the benzoxazole core. Benzoxazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol typically involves the reaction of 2-aminophenol with a suitable difluoromethylating agent. One common method is the reaction of 2-aminophenol with difluoromethyl ketone under acidic conditions to form the benzoxazole ring. The resulting intermediate is then reduced to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized benzoxazole derivatives .

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzoxazole derivatives are known to inhibit enzymes like prostaglandin H2 synthase (PGHS) and trypsin, leading to anti-inflammatory effects . The difluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

[4-(difluoromethyl)-1,3-benzoxazol-2-yl]methanol

InChI

InChI=1S/C9H7F2NO2/c10-9(11)5-2-1-3-6-8(5)12-7(4-13)14-6/h1-3,9,13H,4H2

InChI Key

ZFASFKGHQYCTOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CO)C(F)F

Origin of Product

United States

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